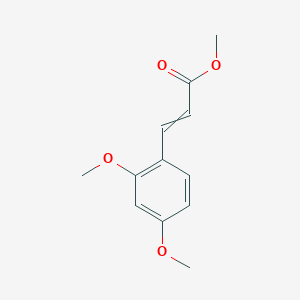
Methyl 3-(2,4-dimethoxyphenyl)prop-2-enoate
Numéro de catalogue B8454296
Poids moléculaire: 222.24 g/mol
Clé InChI: OPFJHFOFMZFPKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05124478
Procedure details


113.8 g of methyl 2,4-dimethoxycinnamate are dissolved in 1.5 1 of methanol while heating and are hydrogenated on 5 g of catalyst (10% Pd/C). The catalyst is removed by filtration and the filtrate is concentrated. 113 g of an oil remain and are immediately used in the subsequent Friedel-Crafts acylation.


[Compound]
Name
catalyst
Quantity
5 g
Type
catalyst
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH:5]=[CH:6][C:7]([O:9][CH3:10])=[O:8]>CO>[CH3:1][O:2][C:3]1[CH:14]=[C:13]([O:15][CH3:16])[CH:12]=[CH:11][C:4]=1[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
113.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC(=O)OC)C=CC(=C1)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst is removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=C(C=CC(=C1)OC)CCC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
